Ethylpyrazine is a member of the class of pyrazines that is pyrazine in which one of the hydrogens is replaced by an ethyl group. Found particularly in cereals and cereal products, it is present in baked or fried potato, bread, roasted peanuts, and cooked shrimp, as well as cocoa, coffee, and tea. It has a musty, nutty, buttery, peanut odor and a chocolate-peanut taste. It has a role as a fragrance, a flavouring agent and a Maillard reaction product. 2-Ethylpyrazine is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms with data available.
Properties
CAS Number
1392-50-3
Product Name
2-Ethylpyrazine
IUPAC Name
2-ethylpyrazine
Molecular Formula
C6H8N2
Molecular Weight
108.14 g/mol
InChI
InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3
InChI Key
KVFIJIWMDBAGDP-UHFFFAOYSA-N
SMILES
CCC1=NC=CN=C1
Solubility
soluble in water, organic solvents, oils miscible at room temperature (in ethanol)
Canonical SMILES
CCC1=NC=CN=C1
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Hydroxymalonate(2-) is a dicarboxylic acid dianion and a hydroxymalonate. It is functionally related to a malonate(2-). It is a conjugate base of a hydroxymalonate(1-).
2-hydroxy-3-oxopropanoic acid is a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an aldehyde. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a propionic acid. It is a conjugate acid of a 2-hydroxy-3-oxopropanoate. Tartronate semialdehyde, also known as 2-hydroxy-3-oxopropanoate or hydroxymalonaldehydic acid, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Tartronate semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Tartronate semialdehyde can be biosynthesized from propionic acid.